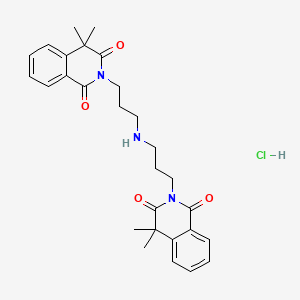
2,2'-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoqu inolinedione) hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its isoquinolinedione core, which is a bicyclic structure containing nitrogen atoms, and its trimethylene linkage, which connects two isoquinolinedione units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinolinedione Units: The isoquinolinedione units can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.
Linkage Formation: The trimethylene linkage is introduced by reacting the isoquinolinedione units with a suitable reagent, such as a diamine, under controlled conditions to form the iminobis(trimethylene) linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Zolazepam: A compound with a similar isoquinolinedione core, used as a tranquilizer.
Isoquinoline Derivatives: Other compounds with isoquinoline structures, used in various applications.
Uniqueness
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is unique due to its specific trimethylene linkage and the presence of two isoquinolinedione units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
特性
CAS番号 |
62658-94-0 |
|---|---|
分子式 |
C28H34ClN3O4 |
分子量 |
512.0 g/mol |
IUPAC名 |
2-[3-[3-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)propylamino]propyl]-4,4-dimethylisoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C28H33N3O4.ClH/c1-27(2)21-13-7-5-11-19(21)23(32)30(25(27)34)17-9-15-29-16-10-18-31-24(33)20-12-6-8-14-22(20)28(3,4)26(31)35;/h5-8,11-14,29H,9-10,15-18H2,1-4H3;1H |
InChIキー |
LKTARUONHONULH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


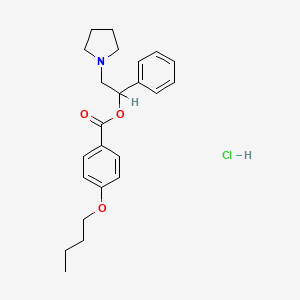
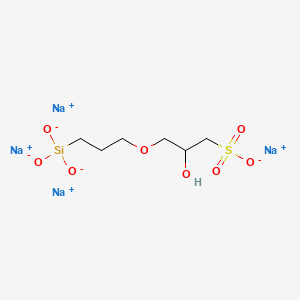
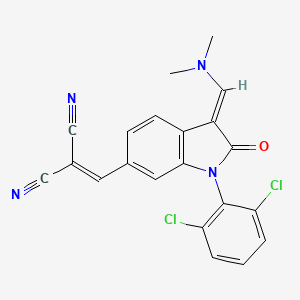


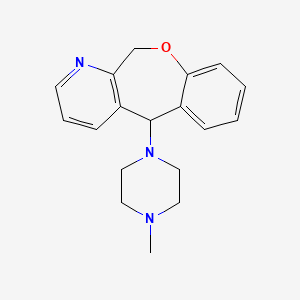


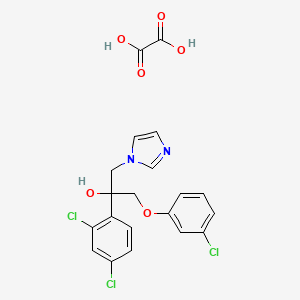

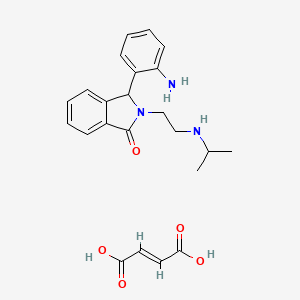
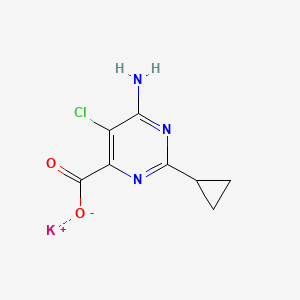
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)

